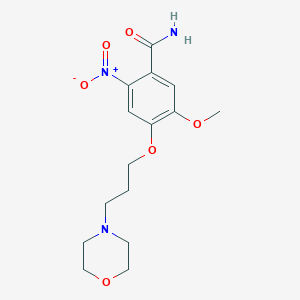
5-Methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide
Cat. No. B8394498
M. Wt: 339.34 g/mol
InChI Key: ZDCGWLVVVRAHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06294532B1
Procedure details


Thionyl chloride (15 ml) and DMF (0.05 ml) were added to 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate (7.54 g, 16.6 mmol). The mixture was heated at 50° C. for 1 hour, the excess thionyl chloride was removed by evaporation and by azeotroping with toluene (x2). The resulting solid was suspended in THF (200 ml) and ammonia was bubbled through the mixture for 30 minutes. The precipitate was removed by filtration, washed with THF and discarded. After concentration of the filtrate by evaporation, the product crystallised and was collected by filtration to give 5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzamide (5.25 g, 93%yield) as light yellow crystals which were used without further purification.

Name
5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate
Quantity
7.54 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.FC(F)(F)C(O)=O.[CH3:12][O:13][C:14]1[C:15]([O:26][CH2:27][CH2:28][CH2:29][N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[CH:16][C:17]([N+:23]([O-:25])=[O:24])=[C:18]([CH:22]=1)[C:19](O)=[O:20].C[N:37](C=O)C>>[CH3:12][O:13][C:14]1[C:15]([O:26][CH2:27][CH2:28][CH2:29][N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[CH:16][C:17]([N+:23]([O-:25])=[O:24])=[C:18]([CH:22]=1)[C:19]([NH2:37])=[O:20] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
5-methoxy-4-(3-morpholinopropoxy)-2-nitrobenzoic acid trifluoroacetate
|
|
Quantity
|
7.54 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCN1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess thionyl chloride was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by azeotroping with toluene (x2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ammonia was bubbled through the mixture for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After concentration of the filtrate by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallised
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])OCCCN1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.25 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
